REACTION_CXSMILES
|
F[C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=O.[NH2:11][NH2:12]>C1COCC1>[I:10][C:6]1[CH:7]=[CH:8][N:9]=[C:2]2[NH:11][N:12]=[CH:4][C:3]=12
|
Name
|
|
Quantity
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11.33 g
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Type
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reactant
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Smiles
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FC1=C(C=O)C(=CC=N1)I
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Name
|
|
Quantity
|
5.67 mL
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Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at RT under a nitrogen atmosphere for 5 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated
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Type
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ADDITION
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Details
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diluted with 10:1 acetone/MeOH
|
Type
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FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
CUSTOM
|
Details
|
Removed most of the solvent in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with some hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
resulting solid
|
Type
|
CUSTOM
|
Details
|
Dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=NC=C1)NN=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |